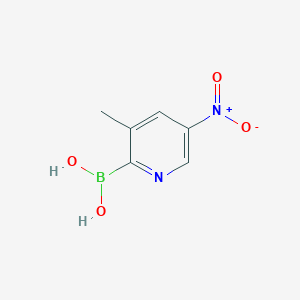

(3-Methyl-5-nitropyridin-2-yl)boronic acid

Description

Properties

Molecular Formula |

C6H7BN2O4 |

|---|---|

Molecular Weight |

181.94 g/mol |

IUPAC Name |

(3-methyl-5-nitropyridin-2-yl)boronic acid |

InChI |

InChI=1S/C6H7BN2O4/c1-4-2-5(9(12)13)3-8-6(4)7(10)11/h2-3,10-11H,1H3 |

InChI Key |

JSMCIRKNTMRRGY-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=NC=C(C=C1C)[N+](=O)[O-])(O)O |

Origin of Product |

United States |

Advanced Reactivity and Reaction Mechanisms of 3 Methyl 5 Nitropyridin 2 Yl Boronic Acid

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. The utility of (3-Methyl-5-nitropyridin-2-yl)boronic acid in these transformations is dictated by the kinetics and thermodynamics of the three primary steps of the palladium catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

General Principles and Catalytic Cycle Dynamics

The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied process initiated by the oxidative addition of an organic halide to a palladium(0) complex. This is followed by a transmetalation step, where the organic group from the boronic acid is transferred to the palladium(II) center. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the palladium(0) catalyst.

The oxidative addition of a pyridyl halide to a palladium(0) species is the initial and often rate-determining step of the catalytic cycle. For a coupling partner of this compound, such as a 2-halo-3-methyl-5-nitropyridine, the electronic nature of the pyridine (B92270) ring is of paramount importance. The presence of the strongly electron-withdrawing nitro group at the 5-position, in conjunction with the inherent electron-deficient character of the pyridine ring, significantly facilitates the oxidative addition process. This is due to the lowering of the energy of the lowest unoccupied molecular orbital (LUMO) of the C-X bond (where X is a halide), making it more susceptible to nucleophilic attack by the electron-rich palladium(0) catalyst.

Kinetic studies on substituted 2-halopyridines have shown that the mechanism of oxidative addition can be dependent on the nature of the halide. nih.gov For 2-bromo and 2-chloropyridines, an SNAr-type mechanism has been proposed, whereas for 2-iodopyridines, a classical concerted mechanism is more likely. nih.gov The electron-withdrawing substituents accelerate the oxidative addition, a trend that is expected to be pronounced in the case of a 2-halo-3-methyl-5-nitropyridine. rsc.org

Table 1: Relative Reactivity of Aryl Halides in Oxidative Addition

| Halide (X) | Relative Rate of Oxidative Addition |

|---|---|

| I | Fastest |

| Br | Intermediate |

| Cl | Slowest |

| F | Generally unreactive |

This table illustrates the general trend of halide reactivity in the oxidative addition step of the Suzuki-Miyaura coupling.

Transmetalation is a critical step where the organic moiety is transferred from the boron atom to the palladium(II) center. This process is typically facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species. For this compound, the kinetics of this step are influenced by several factors. The pyridine nitrogen atom, being in the ortho position to the boronic acid group, can play a significant role. It can potentially coordinate to the palladium center, thereby influencing the geometry and electronics of the transmetalation transition state. However, the inherent instability of many 2-pyridylboronic acids, which can undergo rapid protodeboronation, presents a challenge. nih.govresearchgate.net

The presence of the electron-withdrawing nitro group is expected to increase the Lewis acidity of the boron atom, which can facilitate the initial interaction with the base. However, this same electronic effect can also impact the stability of the C-B bond. The methyl group at the 3-position introduces a steric factor that may influence the approach of the palladium complex and the orientation of the pyridine ring during the transmetalation process.

The final step of the catalytic cycle is the reductive elimination from the diarylpalladium(II) intermediate, which forms the desired aryl-heteroaryl product and regenerates the palladium(0) catalyst. This step is generally facile and irreversible. The rate of reductive elimination can be influenced by the electronic nature of the coupled groups. In the coupling of an aryl group with the 3-methyl-5-nitropyridin-2-yl moiety, the electronic disparity between the two groups can be significant. The electron-deficient nature of the nitropyridyl ring can influence the electronic distribution in the transition state. Studies on arylpalladium cyanide complexes have shown that electron-donating substituents on the aryl ligand accelerate reductive elimination, a trend that is distinct from many other systems. nih.govnih.gov For the coupling involving the 3-methyl-5-nitropyridin-2-yl group, the electronic properties of the partnering aryl group will be a key determinant of the reductive elimination rate.

Specific Considerations for this compound in Suzuki-Miyaura Couplings

The unique substitution pattern of this compound imparts specific characteristics that affect its performance in Suzuki-Miyaura reactions.

The strong electron-withdrawing nitro group at the 5-position has a profound impact on the stability and reactivity of the boronic acid. A primary concern with many heteroarylboronic acids, particularly 2-pyridylboronic acids, is their propensity to undergo protodeboronation, a process where the C-B bond is cleaved by a proton source. researchgate.netwikipedia.org This side reaction is often pH-dependent and can be accelerated under the basic conditions of the Suzuki-Miyaura coupling. ed.ac.uk

For this compound, the nitro group is expected to exacerbate the instability of the C-B bond, making it more susceptible to protodeboronation. The electron-withdrawing nature of the nitro group polarizes the C-B bond, increasing the partial positive charge on the carbon atom and making it more susceptible to nucleophilic attack by water or other proton sources. This inherent instability necessitates careful optimization of reaction conditions, such as the choice of base, solvent, and temperature, to favor the desired cross-coupling pathway over protodeboronation. The use of boronic acid surrogates, such as MIDA boronates, has been shown to be an effective strategy for handling unstable boronic acids by enabling their slow, in situ release. nih.gov

Table 2: Factors Influencing the Stability of Pyridylboronic Acids

| Factor | Effect on Stability | Rationale |

|---|---|---|

| Position of Boronic Acid | 2-pyridyl is generally less stable than 3- or 4-pyridyl | The proximity of the nitrogen atom in 2-pyridylboronic acids can facilitate protodeboronation through the formation of a zwitterionic intermediate. wikipedia.org |

| Electron-withdrawing Substituents | Generally decrease stability | Increase the polarization of the C-B bond, making it more susceptible to cleavage. |

| Reaction pH | Highly influential | The speciation of the boronic acid (neutral, boronate, zwitterion) is pH-dependent, with each species exhibiting different stability. ed.ac.uk |

This table summarizes key factors affecting the stability of pyridylboronic acids, which are relevant to this compound.

Steric Effects of the Methyl Group at Position 3 on Coupling Efficiency

The substitution pattern of a pyridylboronic acid plays a critical role in its reactivity, and the methyl group at the C-3 position (ortho to the boronic acid) of this compound introduces significant steric considerations. Steric hindrance can substantially impact the efficiency of coupling reactions by impeding the approach of reactants to the catalytic center.

| Boronic Acid Partner | Steric Hindrance at Ortho Position | Predicted Effect on Reaction Rate | Predicted Effect on Overall Yield |

|---|---|---|---|

| (5-Nitropyridin-2-yl)boronic acid | Low (Hydrogen atom) | Higher | Higher |

| This compound | High (Methyl group) | Lower | Potentially Lower |

Functional Group Tolerance in the Coupling Partner

A significant advantage of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, is their remarkable tolerance for a wide array of functional groups on the coupling partner (typically an aryl or vinyl halide/triflate). rsc.org This attribute is crucial for the synthesis of complex molecules in the later stages of a synthetic route, as it obviates the need for extensive protecting group strategies.

Reactions involving pyridylboronic acids are compatible with a diverse set of sensitive functionalities. nih.gov Both electron-donating and electron-withdrawing groups on the coupling partner are generally well-tolerated. This broad compatibility allows for the coupling of this compound with substrates bearing functionalities such as esters, ketones, amides, nitriles, and even other halides (e.g., chlorides, bromides), which can be inert under specific conditions, allowing for subsequent transformations. rsc.org The methodology has been shown to be successful with various heterocyclic structures as well. nih.gov Furthermore, certain conditions can tolerate the presence of water and oxygen to some extent. nih.gov

| Functional Group Class | Specific Examples | General Compatibility |

|---|---|---|

| Carbonyls | Aldehydes, Ketones, Esters, Amides | High |

| Nitrogen-containing | Nitriles, Amines, Amides, Nitro groups | High |

| Halogens | -F, -Cl, -Br (on a different ring) | High (orthogonality possible) |

| Sulfur-containing | Sulfones, Thioethers | Moderate to High |

| Oxygen-containing | Ethers, Alcohols, Phenols | High (Phenols may require protection) |

| Heterocycles | Indoles, Pyrazoles, Benzofurans | High |

Chemo- and Regioselectivity in Cross-Coupling with Polyfunctionalized Substrates

Chemoselectivity (differentiating between different functional groups) and regioselectivity (differentiating between similar functional groups at different positions) are paramount when reacting a molecule like this compound with a polyfunctionalized substrate. The ability to selectively react at one site while leaving others untouched is a hallmark of modern cross-coupling chemistry.

In a substrate containing multiple reactive sites, such as different halogen atoms (e.g., iodine and bromine), the inherent reactivity differences can be exploited. For instance, in palladium-catalyzed couplings, the oxidative addition step is typically faster for C-I bonds than for C-Br or C-Cl bonds, allowing for selective coupling at the iodide position. Furthermore, orthogonal cross-coupling strategies can be employed, where different catalyst systems selectively activate different functional groups. A notable example is the sequential use of a Suzuki coupling at one position followed by a Liebeskind–Srogl coupling at another. researchgate.net Kinetically controlled chemoselectivity can also be achieved in multi-component reactions, allowing for sequential bond formations with high precision. nih.gov Metal-free methodologies have also been developed that offer high regioselectivity in the functionalization of heterocycles. nih.gov

| Polyfunctionalized Substrate | Reaction Type | Expected Site of Reaction with this compound | Basis for Selectivity |

|---|---|---|---|

| 1-bromo-4-iodobenzene | Standard Pd-catalyzed Suzuki Coupling | Position 4 (C-I bond) | Higher reactivity of C-I vs. C-Br bond in oxidative addition. |

| 4-bromophenyl triflate | Standard Pd-catalyzed Suzuki Coupling | Position 1 (C-OTf bond) | Higher reactivity of C-OTf vs. C-Br bond in oxidative addition. |

| 5-Iodo-4-(phenylsulfanyl)pyrimidine | Pd-catalyzed Suzuki Coupling | Position 5 (C-I bond) | Orthogonal reactivity; the C-S bond is unreactive under Suzuki conditions but can be activated for Liebeskind-Srogl coupling. researchgate.net |

Alternative Cross-Coupling Methodologies

While palladium catalysis is dominant, concerns about cost and toxicity have driven the development of alternative methodologies utilizing other metals or metal-free conditions.

Nickel-Catalyzed C-C Bond Formation with Pyridylboronic Acids

Nickel, being more earth-abundant and less expensive than palladium, has emerged as a powerful catalyst for cross-coupling reactions. rsc.org Nickel-catalyzed Suzuki-Miyaura type reactions can effectively couple arylboronic acids with various partners. nih.gov These reactions often proceed under mild conditions and can sometimes offer complementary reactivity to palladium systems. For instance, nickel catalysts have been successfully employed for the coupling of arylboronic acids with partners like chromene acetals and methyl dithiocarbamates. organic-chemistry.orgresearchgate.net A typical nickel catalyst system might involve NiCl₂ or Ni(acac)₂ in combination with a ligand such as 2,2'-bipyridine. rsc.orgresearchgate.net

| Parameter | Typical Palladium System | Typical Nickel System |

|---|---|---|

| Metal Precursor | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | NiCl₂, Ni(acac)₂, Ni(cod)₂ organic-chemistry.org |

| Ligand | Phosphines (e.g., SPhos, XPhos, PPh₃) | Bipyridines, Phosphines (e.g., PPh₃) organic-chemistry.org |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | K₂CO₃, K₃PO₄ |

| Advantages | Extremely broad scope, high functional group tolerance. | Lower cost, earth-abundant metal, unique reactivity profiles. rsc.org |

Copper-Promoted Carbon-Heteroatom Bond Formations (Chan-Lam Coupling)

For the formation of carbon-heteroatom bonds, the copper-promoted Chan-Lam (or Chan-Evans-Lam) coupling is a powerful alternative to the Buchwald-Hartwig amination. This reaction couples boronic acids with N-H or O-H containing compounds, such as amines, amides, phenols, and alcohols, to form C-N and C-O bonds, respectively. organic-chemistry.orgresearchgate.net The reaction is attractive due to its often mild conditions, which can include proceeding at room temperature and being tolerant of air and moisture. organic-chemistry.orgresearchgate.net A simple copper source like copper(II) acetate (B1210297) is frequently used, sometimes with a ligand or additive like pyridine or myristic acid to facilitate the reaction. organic-chemistry.org This methodology provides a direct route to N-aryl or O-aryl products from this compound. nih.gov

| Heteroatom Nucleophile Class | Specific Examples | Resulting Bond |

|---|---|---|

| Amines (N-H) | Anilines, Alkylamines, Imidazoles nih.gov | C-N |

| Amides/Imides (N-H) | Benzamide, Phthalimide | C-N |

| Alcohols/Phenols (O-H) | Phenol, Benzyl alcohol | C-O |

| Thiols (S-H) | Thiophenol | C-S |

Metal-Free Carbon-Carbon Bond Forming Reactions Involving Boronic Acids

Increasing interest in sustainable chemistry has spurred the development of metal-free C-C bond-forming reactions. rsc.org Several strategies have emerged that utilize the inherent reactivity of boronic acids without the need for a transition metal catalyst. One such approach is the Petasis-Mannich type reaction, which can couple boronic acids with amines and aldehydes. This has been extended to the coupling of boronic acids with highly reactive 1,3-dipoles, such as nitrile imines, generated in situ. whiterose.ac.ukresearchgate.net Another strategy involves the reaction of boronic acids with quinoline (B57606) N-oxides, which proceeds regioselectively under oxidant- and metal-free conditions. nih.gov Additionally, methods for the iterative, controlled formation of multiple C-C bonds using transiently generated, highly reactive boronic acids have been developed, showcasing a powerful metal-free approach to rapidly build molecular complexity. nih.govcore.ac.uk

| Reaction Type | Coupling Partner(s) | Key Features |

|---|---|---|

| Petasis-type Coupling with 1,3-Dipoles | Nitrile Imines (from tetrazoles or hydrazonyl chlorides) whiterose.ac.ukresearchgate.net | Forms C-C bond via a nucleophilic boronate complex. |

| Heterocycle Functionalization | Quinoline N-Oxides nih.gov | Regioselective C-H functionalization at the C-2 position. |

| Iterative Coupling | Diazo compounds, Aldehydes nih.govcore.ac.uk | Sequential C-C bond formation using in situ generated transient boronic acids. |

Catalytic Roles of this compound

This compound, as part of the broader class of organoboron acids, possesses unique electronic properties that enable its participation in various catalytic processes. The boron atom, with its vacant p-orbital, allows this compound to function as a stable and soluble Lewis acid, facilitating a range of organic transformations. nih.govwikipedia.org The catalytic activity is primarily centered on the electrophilic nature of the boron center, which can be modulated by the substituents on the aromatic ring. In this specific molecule, the presence of an electron-withdrawing nitro group is expected to enhance the Lewis acidity of the boron atom, potentially increasing its catalytic efficacy in certain reactions.

Organoboron acids are effective Lewis acid catalysts for a variety of organic reactions, including dehydrations, carbonyl condensations, acylations, and cycloadditions. nih.govmdpi.com The catalytic cycle generally involves the complexation of a substrate to the boron atom. nih.gov This interaction activates the substrate towards subsequent nucleophilic attack.

For instance, in carbonyl condensation reactions, the boronic acid activates the carbonyl group by coordinating to the oxygen atom, thereby increasing the electrophilicity of the carbonyl carbon. libretexts.orglibretexts.org This activation facilitates reactions such as imine or oxime formation. nih.gov The electron-deficient nature of this compound, amplified by the nitro substituent, would make it a potent catalyst for such transformations. While specific studies on this particular molecule are not prevalent, related electron-deficient arylboronic acids, such as 3,4,5-trifluorophenylboronic acid, have demonstrated powerful catalytic activity in amidation and esterification reactions. nih.gov

Boronic acid catalysis is also instrumental in cycloaddition reactions, where it can activate reactants through Lewis acidity or organize transition states via hydrogen bonding. nih.gov

A key mechanism in boronic acid catalysis is the activation of substrates through the reversible formation of boronate esters. nih.govwikipedia.org Boronic acids readily react with compounds containing vicinal or occasionally 1,3-diols, α-hydroxycarboxylic acids, and other hydroxyl-containing functional groups to form cyclic boronate esters. wikipedia.orgresearchgate.net This process is a condensation reaction that can alter the reactivity of the substrate. researchgate.netnih.gov

The formation of a boronate ester involves a change in the boron atom's hybridization from sp² in the trigonal boronic acid to sp³ in a tetrahedral boronate complex. nih.govacs.org This transformation can activate a substrate in several ways:

Electrophilic Activation : By forming a boronate ester with a carboxylic acid, the boronic acid catalyst can activate the carbonyl group for nucleophilic attack, facilitating amidation and esterification reactions. nih.gov

Nucleophilic Activation : Conversely, the formation of a tetrahedral boronate adduct with a diol can increase the nucleophilicity of the oxygen atoms, enabling regioselective functionalization.

Organized Transition States : The dynamic covalent bonding involved in boronate formation can lead to highly organized, chair-like transition states, which can impart high levels of diastereoselectivity and enantioselectivity in reactions like the aminolysis of epoxides. nih.gov

The equilibrium of boronate ester formation is pH-dependent. Generally, esterification is favored with the neutral form of the boronic acid, which predominates at pH values below its pKa. nih.govacs.org For phenylboronic acids, the typical pKa is around 9, but electron-withdrawing substituents, such as the nitro group in this compound, can lower this pKa, facilitating boronate formation at a more neutral pH. nih.govmdpi.com

Protodeboronation and Decomposition Pathways of 2-Pyridylboronic Acids

A significant challenge in the application of 2-pyridylboronic acids, including this compound, is their inherent instability, primarily due to a facile decomposition pathway known as protodeboronation. researchgate.netwikipedia.org This reaction involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, often occurring as an undesired side reaction in synthetic applications like the Suzuki-Miyaura cross-coupling. wikipedia.orgresearchgate.net

Kinetic studies have revealed that the rate of protodeboronation of heteroaromatic boronic acids is highly dependent on the pH of the medium. ed.ac.ukacs.org The stability of pyridylboronic acids varies dramatically with the position of the boronic acid group. While 3- and 4-pyridylboronic acids are relatively stable, with half-lives of over a week under basic conditions, 2-pyridylboronic acids undergo rapid protodeboronation, with half-lives on the order of seconds at neutral pH. researchgate.neted.ac.ukacs.orged.ac.uk

The pH-rate profiles for 2-pyridylboronic acids are distinct. The maximum rate of decomposition typically occurs around neutral pH. researchgate.net Surprisingly, the stability of 2-pyridylboronic acid increases at high pH, where it can be as slow to decompose as other, more stable heterocycles. core.ac.uk This is in contrast to many other arylboronic acids, which often show increased decomposition rates under highly basic conditions. ed.ac.uk A comprehensive mechanistic model for protodeboronation has been developed, identifying at least five distinct pathways whose prevalence depends on the pH and the specific boronic acid species present (boronic acid, boronate, or protonated forms). researchgate.netacs.org

| Compound | Condition | Half-life (t0.5) | Reference |

|---|---|---|---|

| 2-Pyridylboronic Acid | pH 7, 70 °C | ≈ 25–50 seconds | researchgate.netacs.org |

| 3-Pyridylboronic Acid | pH 12, 70 °C | > 1 week | researchgate.netacs.org |

| 4-Pyridylboronic Acid | pH 12, 70 °C | > 1 week | researchgate.netacs.org |

The pronounced instability of 2-pyridylboronic acids is attributed to a unique decomposition mechanism involving a zwitterionic intermediate. researchgate.netwikiwand.com The speciation of these basic heteroaromatic boronic acids is analogous to amino acids. wikiwand.com At neutral pH, the pyridine nitrogen is protonated while the boronic acid exists as the anionic boronate, forming a zwitterion. This zwitterionic species is primed for rapid, unimolecular fragmentation, leading to the cleavage of the C-B bond and subsequent protodeboronation. researchgate.netwikiwand.com

This inherent instability, often termed the "2-pyridyl problem," complicates their use in cross-coupling reactions. researchgate.netresearchgate.net To overcome this, several strategies have been developed:

Use of Stabilized Boronates : Air-stable derivatives like N-methyliminodiacetic acid (MIDA) boronates can be used, which slowly release the reactive boronic acid in situ under reaction conditions, keeping its concentration low and favoring the desired coupling over decomposition. nih.govnih.gov

Lewis Acid Additives : The addition of Lewis acids, such as copper(I) or copper(II) salts, can attenuate the rate of protodeboronation for 2-pyridyl systems. researchgate.netacs.orgfigshare.com This is thought to occur by coordinating to the pyridine nitrogen, which may reduce the concentration of the reactive zwitterionic intermediate. core.ac.uk

The electron-withdrawing nitro and methyl groups on the pyridine ring of this compound would further influence its stability profile, likely by affecting the basicity of the pyridine nitrogen and the Lewis acidity of the boron center, thereby modulating the formation and reactivity of the key zwitterionic intermediate. researchgate.net

Applications of 3 Methyl 5 Nitropyridin 2 Yl Boronic Acid in Complex Molecular Architecture and Functional Materials

Synthesis of Highly Functionalized Pyridine (B92270) and Heterobiaryl Systems

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. dergipark.org.trnih.gov Pyridylboronic acids, such as (3-Methyl-5-nitropyridin-2-yl)boronic acid, are key reagents in these reactions, serving as effective partners for coupling with various aryl and heteroaryl halides. researchgate.net This capability is widely exploited for the construction of complex molecular frameworks containing pyridine and bipyridine units, which are prevalent in many areas of chemical science.

Heterocyclic compounds, particularly those containing nitrogen, are foundational structures in medicinal chemistry, with a significant percentage of FDA-approved drugs featuring these motifs. mdpi.comnih.gov The pyridine scaffold is a common feature in numerous biologically active molecules. The use of this compound in Suzuki-Miyaura coupling reactions allows for the direct installation of the substituted pyridine ring into potential drug candidates.

The substituents on the boronic acid play a crucial role in modulating the physicochemical properties of the final molecule. The methyl group can enhance binding to biological targets through hydrophobic interactions and influence metabolic stability, while the strongly electron-withdrawing nitro group can alter the electronic distribution, polarity, and hydrogen-bonding capabilities of the molecule. This ability to fine-tune molecular properties is essential in the process of drug design and lead optimization. researchgate.net The coupling reaction provides a direct route to complex heteroaromatics that would be difficult to synthesize using other methods. nih.gov

Table 1: Examples of Biologically Relevant Scaffolds Synthesized via Pyridylboronic Acids This table illustrates the types of structures accessible through the use of pyridylboronic acids in cross-coupling reactions, leading to compounds with potential therapeutic applications.

| Coupling Partner (Example) | Pyridylboronic Acid Derivative | Resulting Heterobiaryl Scaffold | Potential Biological Relevance |

| 4-Bromobenzonitrile | This compound | 2-(4-Cyanophenyl)-3-methyl-5-nitropyridine | Enzyme Inhibition, Receptor Binding |

| 2-Chloropyrimidine | This compound | 2-(3-Methyl-5-nitropyridin-2-yl)pyrimidine | Kinase Inhibition, Antiviral Activity |

| 5-Bromoindole | This compound | 5-(3-Methyl-5-nitropyridin-2-yl)indole | Anticancer, CNS Activity |

Access to Polyheteroaryl Scaffolds for Advanced Materials

Polyheteroaryl systems, which consist of multiple interconnected aromatic and heteroaromatic rings, are of great interest for applications in materials science, particularly in the field of organic electronics. researchgate.net These materials can exhibit unique photophysical and electronic properties, making them suitable for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

The Suzuki-Miyaura coupling reaction is a primary tool for constructing these polyheteroaryl scaffolds. organic-chemistry.org By using this compound, chemists can precisely introduce a 3-methyl-5-nitropyridine (B1361628) unit into a conjugated polymer backbone or a discrete molecular material. The electronic nature of this unit, heavily influenced by the electron-withdrawing nitro group, can significantly impact the energy levels (HOMO/LUMO) and charge-transport properties of the resulting material. This allows for the rational design of materials with specific electronic characteristics tailored for advanced applications. semanticscholar.org

Table 2: Influence of Pyridine Units on Polyheteroaryl Properties for Materials Science This table outlines how the incorporation of a substituted pyridine unit, such as that from this compound, can be used to tune the properties of advanced materials.

| Polyheteroaryl System | Incorporated Pyridine Unit | Key Property Modified | Potential Application |

| Poly(fluorene-co-pyridine) | 3-Methyl-5-nitropyridine | Electron Affinity / LUMO Level | Electron-Transport Layer in OLEDs |

| Thiophene-Pyridine-Thiophene | 3-Methyl-5-nitropyridine | Intramolecular Charge Transfer | Non-linear Optics, Sensors |

| Porphyrin-Pyridine Conjugate | 3-Methyl-5-nitropyridine | Photophysical Absorption/Emission | Photosensitizers, Organic Solar Cells |

Strategic Use in Late-Stage Functionalization of Complex Synthetic Targets

Late-stage functionalization (LSF) is a powerful strategy in modern synthetic chemistry, particularly in drug discovery. nih.govrsc.org It involves the introduction of new functional groups into a complex molecule at one of the final steps of its synthesis. This approach avoids the need for a complete de novo synthesis for each new analogue, enabling the rapid generation of a library of related compounds for structure-activity relationship (SAR) studies. worktribe.com

Boronic acids and their derivatives are exceptionally well-suited for LSF reactions due to the mild and highly selective nature of the Suzuki-Miyaura coupling. nih.gov A complex synthetic intermediate containing an aryl or heteroaryl halide can be efficiently coupled with this compound. This allows for the direct installation of the 3-methyl-5-nitropyridin-2-yl moiety, providing a powerful method to explore the impact of this specific substituent pattern on the biological activity or material properties of the target molecule. This strategy significantly accelerates the optimization process in both medicinal chemistry and materials science. researchgate.net

Table 3: Illustrative Scheme for Late-Stage Functionalization This table demonstrates a representative LSF strategy where this compound is used to modify a complex core structure late in the synthetic sequence.

| Complex Core Structure (with Halide) | Coupling Reagent | Reaction Type | Resulting Functionalized Molecule | Purpose |

| Core-Br | This compound | Suzuki-Miyaura Coupling | Core-(3-methyl-5-nitropyridin-2-yl) | Rapid SAR exploration; property tuning |

| Drug_Intermediate-I | This compound | Suzuki-Miyaura Coupling | Drug_Intermediate-(3-methyl-5-nitropyridin-2-yl) | Generation of diverse analogues for bio-testing |

| Material_Precursor-Cl | This compound | Suzuki-Miyaura Coupling | Material_Precursor-(3-methyl-5-nitropyridin-2-yl) | Fine-tuning of electronic/photophysical properties |

Development of Novel Ligands and Organometallic Compounds

The pyridine ring is a fundamental building block for ligands in coordination chemistry and organometallic catalysis. The nitrogen atom possesses a lone pair of electrons, making it an excellent Lewis base for coordinating to metal centers. libretexts.org Pyridylboronic acids, particularly those with the boronic acid group at the 2-position, offer unique opportunities for designing sophisticated ligands.

The design of ligands based on this compound is centered on its potential to act as a bidentate ligand through chelation. The primary coordination site is the pyridine nitrogen atom. The ortho-disposed boronic acid group provides a second potential binding site, typically through one of its hydroxyl oxygen atoms. This arrangement is ideal for forming a stable five-membered chelate ring with a transition metal center.

The electronic properties of the ligand are critical and can be tuned by the substituents. In this compound, the electron-donating methyl group and the strongly electron-withdrawing nitro group have opposing effects. The nitro group reduces the electron density on the pyridine ring, which decreases the basicity of the nitrogen atom. This modulation of the ligand's electronic character directly influences the properties of the resulting organometallic complex, such as its stability, reactivity, and catalytic performance.

Chelation is the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom. iupac.org When a ligand derived from this compound coordinates to a metal via both the pyridine nitrogen and a boronic acid oxygen, it forms a highly stable chelate complex. This "chelate effect" has a profound influence on the properties and catalytic activity of the complex. mdpi.com

Table 4: Impact of Chelation on Catalytic Performance This table summarizes the general effects of using a chelating pyridylboronic acid-based ligand on key parameters in organometallic catalysis.

| Catalytic Parameter | Non-Chelating (Monodentate) Ligand | Chelating Pyridylboronic Acid Ligand | Rationale |

| Catalyst Stability | Lower | Higher | Thermodynamic favorability of chelate ring formation |

| Catalytic Activity | Variable | Often Increased | Rigid conformation can lower activation energy of key steps |

| Selectivity (e.g., Regio-, Enantio-) | Lower | Often Higher | Well-defined and constrained coordination sphere around the metal |

| Catalyst Lifetime/Turnover | Shorter | Longer | Reduced ligand dissociation and catalyst decomposition pathways |

Utility in Medicinal Chemistry Building Block Libraries

This compound is a heterocyclic organoboron compound that has emerged as a valuable building block in medicinal chemistry. Its unique structural features—a pyridine ring functionalized with a methyl group, a nitro group, and a boronic acid moiety—provide a versatile platform for the synthesis of complex molecules. Boronic acids are recognized for their stability, low toxicity, and versatile reactivity, making them ideal intermediates in organic synthesis, particularly in the construction of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling. nih.govmdpi.com The presence of the electron-withdrawing nitro group and the electron-donating methyl group on the pyridine scaffold imparts distinct electronic properties that can be exploited in molecular design and synthesis.

Diversity-oriented synthesis (DOS) is a powerful strategy aimed at creating libraries of structurally diverse small molecules to probe biological processes and serve as a starting point for drug discovery. researchgate.netnih.gov The goal of DOS is to efficiently access a wide range of molecular scaffolds rather than focusing on a single target. cam.ac.uk this compound is strategically employed in DOS due to its capacity to act as a versatile coupling partner.

The boronic acid functional group is a key player in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which forges new carbon-carbon bonds. nih.govchemrxiv.org This allows for the straightforward linkage of the 3-methyl-5-nitropyridinyl core to a vast array of other molecular fragments, such as aryl, heteroaryl, or vinyl halides and triflates. chemrxiv.org By systematically varying the coupling partner, chemists can rapidly generate a large library of compounds with a common core but diverse peripheral functionalities. This "appendage diversity" is crucial for exploring the structure-activity relationships (SAR) of new chemical entities. cam.ac.uk

Table 1: Role of Functional Groups in Diversity-Oriented Synthesis

| Functional Group | Role in Synthesis | Potential Transformations | Outcome |

|---|---|---|---|

| Boronic Acid | Suzuki-Miyaura coupling partner | Reaction with aryl/heteroaryl halides | Appendage Diversity |

| Nitro Group | Synthetic handle for modification | Reduction to amine, followed by acylation, etc. | Scaffold Diversity |

| Pyridine Ring | Core scaffold | Provides specific steric/electronic properties | Modulates biological activity |

Beyond its use in generating broad chemical libraries, this compound is a key precursor in the targeted synthesis of specific bioactive molecules, particularly kinase inhibitors. nih.gov Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is implicated in diseases like cancer. ed.ac.ukresearchgate.net Consequently, they are major targets for modern drug discovery.

The 3-methyl-5-nitropyridine scaffold is a component of various kinase inhibitors. The synthesis of these complex molecules often relies on a convergent approach where the this compound fragment is introduced via a Suzuki-Miyaura coupling reaction in a crucial step. For instance, this building block can be coupled with a halogenated heterocyclic core, such as a pyrimidine (B1678525) or triazine, to construct the central framework of the target inhibitor. mdpi.com

The utility of this boronic acid is exemplified in the synthesis of inhibitors for pathways like the Phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is a key target in cancer therapy. researchgate.net The ability to efficiently construct complex heterocyclic systems using this building block makes it an indispensable tool for medicinal chemists working to develop new therapeutic agents. nih.gov

Table 2: Application in Bioactive Molecule Synthesis

| Precursor | Reaction Type | Target Intermediate Class | Potential Bioactive Target |

|---|---|---|---|

| This compound | Suzuki-Miyaura Coupling | Bi-aryl or heteroaryl-aryl systems | Kinase Inhibitors (e.g., PI3K, ROCK) researchgate.netmdpi.com |

| This compound | Suzuki-Miyaura Coupling | Substituted anilides | Antiandrogens nih.govrsc.org |

Computational and Theoretical Investigations into 3 Methyl 5 Nitropyridin 2 Yl Boronic Acid Chemistry

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Energetics

Density Functional Theory (DFT) has become a standard method for investigating reaction mechanisms, allowing for the calculation of the geometries and energies of reactants, transition states, and products.

The Suzuki-Miyaura cross-coupling reaction is a primary application for boronic acids. The mechanism is generally understood to proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. nih.govlibretexts.org The transmetalation step, where the organic group is transferred from boron to the palladium catalyst, is often the rate-determining step and is of significant interest in computational studies. nih.gov

For (3-Methyl-5-nitropyridin-2-yl)boronic acid, DFT calculations can model its interaction with a palladium(II) complex. These models would identify the structure of the key transition state in the transmetalation step. Computational studies on similar systems have shown that this transition state involves the formation of a bridge between the palladium center and the boron atom, facilitating the transfer of the pyridyl group. researchgate.netmdpi.com The activation energy for breaking the C–B bond can be calculated, providing a quantitative measure of the reaction's feasibility. nih.gov

The presence of the 2-pyridyl nitrogen introduces complexity. 2-Pyridylboronic acids are known to be challenging substrates in Suzuki-Miyaura couplings, a difficulty attributed to slow transmetalation rates and competing decomposition pathways. nih.gov DFT studies would be instrumental in understanding how the coordination of the pyridyl nitrogen to the palladium center influences the geometry and energy of the transmetalation transition state.

The reactivity of this compound is governed by the interplay of electronic and steric effects from its substituents. DFT provides a means to disentangle and quantify these contributions.

Steric Effects: The methyl group at the 3-position (ortho to the boronic acid) introduces steric hindrance. This bulkiness can impede the approach of the large palladium catalyst to the boron center, potentially raising the activation energy of the transmetalation step.

DFT calculations can model these effects by computing various electronic and structural parameters. Molecular orbital analysis (e.g., HOMO-LUMO energies) and molecular electrostatic potential (MEP) maps can visualize the electron distribution and predict sites of reactivity. rsc.orgufms.br

| Substituent | Position | Predicted Electronic Effect | Predicted Steric Effect | Anticipated Impact on Transmetalation |

|---|---|---|---|---|

| Nitro (-NO₂) | 5 (para) | Strongly electron-withdrawing; increases Lewis acidity of boron. | Minimal | May slow the rate due to the electron-deficient nature of the ring. |

| Methyl (-CH₃) | 3 (ortho) | Weakly electron-donating. | Significant | May hinder catalyst approach, increasing activation energy. |

| Pyridyl Nitrogen | 1 | Inductively withdrawing; can act as a coordinating site. | Minimal | Coordination to Pd can influence transition state geometry and stability. |

Molecular Modeling of Boron Speciation and Stability

A critical aspect of using heteroarylboronic acids is their stability, particularly against protodeboronation, where the C–B bond is cleaved and replaced by a C–H bond.

Protodeboronation is a significant decomposition pathway, especially for electron-deficient heteroarylboronic acids like 2-pyridyl derivatives. nih.goved.ac.ukresearchgate.net The reaction rate is highly dependent on pH. nih.gov Computational algorithms, combining kinetic models with DFT calculations, have been developed to predict protodeboronation rates in silico. nih.govacs.org These models consider multiple competing mechanistic pathways that can be active under different pH conditions. ed.ac.uknih.gov

For this compound, its structure suggests a high susceptibility to this degradation. Studies on 2-pyridylboronic acid show it undergoes rapid protodeboronation through the fragmentation of a zwitterionic intermediate. ed.ac.ukresearchgate.net The presence of the electron-withdrawing nitro group is expected to exacerbate this instability. A computational approach would involve:

Calculating the pKa of the boronic acid and the pKaH of the pyridyl nitrogen.

Using DFT to calculate the characteristic energy differences for each of the potential protodeboronation pathways.

Applying the established kinetic model to generate a pH-rate profile, predicting the conditions under which the compound is most and least stable. nih.gov

| Protodeboronation Pathway | Description | Expected Relevance for this compound |

|---|---|---|

| Acid-Catalyzed (k₁) | Electrophilic substitution of boron by H⁺ on the neutral boronic acid. | Relevant at low pH. |

| Base-Catalyzed (k₂) | Hydrolysis of the corresponding boronate anion. | Relevant at high pH. |

| Zwitterion Fragmentation (k₅) | Fragmentation of the zwitterionic species (protonated pyridine (B92270), anionic boronate). | Highly relevant at neutral to slightly acidic pH, a known pathway for 2-pyridyl systems. ed.ac.ukresearchgate.net |

| Autocatalysis (k₂cat) | Catalysis by another molecule of boronic acid. | Potentially significant around the pKa of the boronic acid. nih.gov |

The geometry of the boronic acid group relative to the pyridine ring is crucial for its reactivity. Substituents can induce changes in bond lengths, bond angles, and dihedral angles that alter the molecule's properties. mdpi.com

DFT-based geometry optimization can provide a precise three-dimensional structure of this compound. It is expected that the ortho-methyl group will cause steric repulsion with the B(OH)₂ group, leading to a rotation around the C–B bond. This twisting would decrease the orbital overlap between the boron p-orbital and the pyridine π-system, which could, in turn, affect its electronic properties and reactivity. The electron-withdrawing nitro group would be predicted to shorten the C-NO₂ bond and influence the charge distribution across the entire ring system. Comparing these calculated geometric parameters to those of unsubstituted 2-pyridylboronic acid would provide a quantitative understanding of the structural impact of the substituents. researchgate.net

Structure-Reactivity Relationships from Quantum Chemical Calculations

Quantum chemical calculations can establish direct links between the computed molecular structure and the predicted chemical reactivity. mdpi.com By calculating a suite of quantum chemical descriptors, a detailed structure-reactivity profile for this compound can be constructed.

Key descriptors include:

Frontier Molecular Orbitals (HOMO/LUMO): The energy of the Lowest Unoccupied Molecular Orbital (LUMO) indicates the molecule's susceptibility to nucleophilic attack, while the Highest Occupied Molecular Orbital (HOMO) energy relates to its ability to donate electrons.

Atomic Charges: Calculating the partial atomic charge (e.g., using Natural Bond Orbital, NBO, analysis) on the boron atom can quantify its Lewis acidity.

Fukui Functions: These descriptors identify the sites within the molecule that are most susceptible to electrophilic or nucleophilic attack, providing insight into regioselectivity. mdpi.com

Global Reactivity Descriptors: Indices such as chemical hardness, softness, and electrophilicity can be calculated to provide a general overview of the molecule's reactivity. nih.gov

By correlating these calculated parameters with predicted outcomes (e.g., activation energies for transmetalation or protodeboronation), a quantitative structure-activity relationship (QSAR) can be developed. This would allow for a theoretical ranking of its potential performance in cross-coupling reactions against other substituted heteroarylboronic acids, guiding future synthetic efforts.

Computational Design Principles for Novel Pyridylboronic Acid Derivatives

The design of novel pyridylboronic acid derivatives, such as this compound, is increasingly guided by a suite of powerful computational and theoretical methods. These in silico techniques provide deep insights into molecular interactions, reaction mechanisms, and structure-activity relationships (SAR), thereby accelerating the discovery and optimization of potent and selective therapeutic agents. rsc.org The core principles of this computational design process revolve around understanding the intricate interplay between the ligand and its biological target, utilizing both receptor structure and ligand information to build predictive models.

A fundamental aspect of designing boronic acid-based compounds lies in their unique mechanism of action. Boronic acids, including pyridylboronic acid derivatives, often act as transition state analogs. Their boron atom is a Lewis acid, capable of forming a reversible covalent bond with nucleophilic residues, such as the serine in the active site of proteases or β-lactamases. mdpi.com Computational methods are essential for modeling this covalent interaction, predicting binding affinities, and guiding the modification of the pyridyl scaffold to achieve desired therapeutic properties.

Structure-Based Computational Design

When the three-dimensional structure of a biological target is known, structure-based drug design (SBDD) becomes a cornerstone of the design process. These methods aim to design ligands that fit geometrically and electronically into the target's binding site.

Molecular Docking: This is a primary tool used to predict the preferred orientation of a pyridylboronic acid derivative when bound to its target protein. nih.gov For instance, in designing inhibitors for urokinase-type plasminogen activator (uPA), docking studies can identify crucial interactions between the ligand and key amino acid residues like ASP189, GLY219, and SER190. biorxiv.org The scoring functions used in docking provide an estimation of the binding affinity, allowing for the rapid screening of large virtual libraries of compounds and the prioritization of candidates for synthesis. biorxiv.org

Virtual Screening: Structure-based virtual screening involves docking large libraries of compounds against a target structure to identify potential hits. nih.gov This approach was successfully used to discover a novel structural class of Hsp90 C-Terminal Domain (CTD) inhibitors, demonstrating its power in identifying new scaffolds beyond known chemotypes. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM): For boronic acid inhibitors, which form a covalent bond with their target, classical molecular mechanics may be insufficient. Hybrid QM/MM simulations offer a more accurate description by treating the reactive active site (the boronic acid moiety and key catalytic residues) with quantum mechanics, while the rest of the protein and solvent are handled with molecular mechanics. nih.gov This approach is crucial for elucidating the details of the covalent binding mechanism and calculating reaction barrier free energies, which are critical for understanding inhibitory activity. nih.gov

| Computational Method | Application in Pyridylboronic Acid Design | Key Findings/Insights |

| Molecular Docking | Predicts binding mode and affinity of novel derivatives in a target's active site. | Identifies key hydrogen bonds, hydrophobic interactions, and electrostatic interactions guiding ligand binding. rsc.orgbiorxiv.org |

| Virtual Screening | Screens large compound libraries to identify new pyridylboronic acid scaffolds. | Discovery of novel inhibitor classes by filtering compounds based on predicted binding scores. nih.gov |

| QM/MM Simulations | Models the covalent bond formation between the boronic acid and target residues. | Elucidates reaction mechanisms and calculates energy barriers for covalent inhibition. nih.gov |

Ligand-Based Computational Design

In the absence of a known receptor structure, ligand-based methods are employed. These techniques rely on the principle that molecules with similar structures are likely to have similar biological activities.

Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active at a specific target. nih.gov By analyzing a set of known active pyridylboronic acid derivatives, a pharmacophore can be generated. This model then serves as a 3D query to screen databases for new molecules that fit the required features, guiding the design of novel compounds with potentially improved activity. biorxiv.orgnih.gov

Quantitative Structure-Activity Relationship (3D-QSAR): 3D-QSAR studies establish a mathematical relationship between the biological activity of a series of compounds and their 3D properties, such as steric and electrostatic fields. rsc.org Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate contour maps that visualize regions where modifications to the molecular structure—for example, the methyl or nitro groups on the pyridine ring—would likely increase or decrease activity. These maps provide intuitive guidance for optimizing lead compounds. rsc.org

| Design Principle | Description | Application Example |

| Pharmacophore Modeling | Identifies essential 3D chemical features required for biological activity. | A model for a kinase inhibitor might include a hydrogen bond acceptor, a hydrogen bond donor, and an aromatic ring at specific distances. nih.gov |

| 3D-QSAR | Correlates the 3D properties of molecules with their biological activities. | Contour maps can indicate that adding a bulky, electropositive group at a specific position on the pyridine ring could enhance binding affinity. rsc.org |

Advanced Theoretical Investigations

To refine the design process, more advanced computational methods are used to study the dynamic behavior of the system and the intrinsic properties of the molecules.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic stability of the ligand-protein complex over time. rsc.org By simulating the movements of atoms, these studies can confirm the stability of binding modes predicted by docking, reveal the role of water molecules in the active site, and provide a more accurate estimation of binding free energies through methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area). nih.gov

Density Functional Theory (DFT): DFT is a quantum mechanical method used to study the electronic properties of molecules. biorxiv.org It can be employed to calculate the binding energy of a ligand within a protein's binding pocket with high accuracy. biorxiv.org Furthermore, DFT is crucial for accurately predicting properties like the pKₐ of the boronic acid, which is vital as the ionization state of the molecule significantly affects its interaction with the biological target. mdpi.comresearchgate.net Accurate pKₐ calculation requires considering the different possible conformations of the hydroxyl groups in both the acid and its conjugate base. mdpi.comresearchgate.net

These computational principles, from initial hit identification using virtual screening and docking to lead optimization guided by 3D-QSAR and MD simulations, form an integrated workflow. By applying these methods to scaffolds like this compound, medicinal chemists can rationally design next-generation derivatives with enhanced potency, improved selectivity, and favorable pharmacokinetic profiles.

Q & A

Basic Research Questions

Q. What synthetic strategies are employed for preparing (3-Methyl-5-nitropyridin-2-yl)boronic acid?

- Methodology : The compound is typically synthesized via the Suzuki-Miyaura cross-coupling reaction, leveraging palladium catalysts to couple halogenated pyridine precursors (e.g., 3-methyl-5-nitro-2-iodopyridine) with boronic acid derivatives. The nitro and methyl groups are introduced prior to boronation to avoid side reactions .

- Key Considerations :

- Nitration of the pyridine ring requires careful control of reaction conditions (e.g., HNO₃/H₂SO₄) to prevent over-nitration.

- Boronic acid installation often employs bis(pinacolato)diboron (B₂Pin₂) under Miyaura borylation conditions.

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Techniques :

- NMR Spectroscopy : ¹¹B NMR (δ ~30 ppm for boronic acid) and ¹H/¹³C NMR to confirm substitution patterns.

- MALDI-MS : Use 2,5-dihydroxybenzoic acid (DHB) as a matrix to suppress boroxine formation via on-plate esterification .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How do substituents (methyl, nitro) on the pyridine ring influence the compound’s binding kinetics with diols?

- Kinetic Insights :

- The nitro group (electron-withdrawing) lowers the pKa of the boronic acid, enhancing diol binding at physiological pH. Stopped-flow fluorescence studies show kon values follow D-fructose > D-glucose (e.g., kon = 1.2 × 10³ M⁻¹s⁻¹ for fructose vs. 0.8 × 10³ M⁻¹s⁻¹ for glucose) .

- Methyl groups may sterically hinder binding with bulky diols but improve solubility in organic matrices.

- Thermodynamic Data :

| Sugar | Binding Constant (Kₐ, M⁻¹) | Reference |

|---|---|---|

| D-Fructose | 4.5 × 10³ | |

| D-Glucose | 1.2 × 10³ |

Q. Can this compound serve as a tunable scaffold for proteasome inhibition?

- Rational Design :

- Structural analogs of Bortezomib (a boronic acid-based proteasome inhibitor) suggest that electron-withdrawing groups (e.g., nitro) enhance electrophilicity at boron, improving covalent binding to catalytic threonine residues .

- Testing Protocol :

Enzyme Assays : Measure inhibition of 20S proteasome chymotrypsin-like activity using fluorogenic substrates (e.g., Suc-LLVY-AMC).

X-ray Crystallography : Resolve co-crystal structures to confirm binding modes .

Q. What strategies mitigate boroxine formation during mass spectrometric analysis?

- Derivatization Protocols :

- In-Situ Esterification : Treat with diols (e.g., pinacol) or DHB matrix to stabilize boronic acids as cyclic esters, preventing trimerization .

- Thermogravimetric Analysis (TGA) : Monitor dehydration/trimerization thresholds (e.g., decomposition onset at ~200°C for aromatic boronic acids) .

Application-Oriented Questions

Q. How does this compound perform in electrochemical glucose sensors compared to other boronic acids?

- Sensor Design :

- Competitive Assay : Immobilize on redox-active polymer films (e.g., poly-nordihydroguaiaretic acid) to enable reusable glucose detection. The nitro group enhances electron transfer, improving signal-to-noise ratios .

- Selectivity : Secondary interactions (e.g., hydrophobic effects from methyl groups) may reduce interference from plasma proteins .

Q. Is the compound suitable for flame-retardant applications?

- Thermal Stability :

- TGA data for similar nitro-substituted boronic acids show char yields >20% at 800°C, suggesting potential as halogen-free flame retardants. Degradation pathways involve B-O-C bond cleavage and nitroxide radical formation .

Contradictions and Limitations

- Boroxine Interference : While MALDI-MS with DHB mitigates trimerization, residual boroxine peaks may still complicate sequencing of multi-boronic acid peptides .

- Glycoprotein Selectivity : Non-specific interactions (e.g., hydrophobic binding via methyl groups) can reduce selectivity in glycoprotein sensors; buffer optimization (e.g., high ionic strength) is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.